Cas no 955635-98-0 (N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide)

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide is a synthetic organic compound featuring a tetrahydroisoquinoline core with an acetyl group at the 2-position and a propanamide substituent at the 7-position. This structure confers potential utility in medicinal chemistry and pharmacological research, particularly as a scaffold for developing bioactive molecules. The compound's rigid tetrahydroisoquinoline framework may enhance binding affinity to biological targets, while the acetyl and propanamide moieties offer sites for further derivatization. Its well-defined chemical properties make it suitable for applications in drug discovery, particularly in the study of central nervous system (CNS) targets or enzyme modulation. The compound is typically characterized by high purity and stability under standard laboratory conditions.
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide structure
955635-98-0 structure
Product Name:N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide
CAS No:955635-98-0
MF:C14H18N2O2
MW:246.304923534393
CID:5960938
PubChem ID:16942877
Update Time:2025-06-08

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide
    • N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)propanamide
    • AKOS024646969
    • F2416-0091
    • N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propionamide
    • 955635-98-0
    • Inchi: 1S/C14H18N2O2/c1-3-14(18)15-13-5-4-11-6-7-16(10(2)17)9-12(11)8-13/h4-5,8H,3,6-7,9H2,1-2H3,(H,15,18)
    • InChI Key: PWYXWLMYYUYISR-UHFFFAOYSA-N
    • SMILES: C(NC1=CC2=C(C=C1)CCN(C(C)=O)C2)(=O)CC

Computed Properties

  • Exact Mass: 246.136827821g/mol
  • Monoisotopic Mass: 246.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 330
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 49.4Ų

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide Pricemore >>

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Additional information on N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide

Comprehensive Overview of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide (CAS No. 955635-98-0): Structure, Applications, and Research Insights

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide (CAS 955635-98-0) is a specialized organic compound with a unique molecular framework that combines tetrahydroisoquinoline and propanamide moieties. This structure has garnered significant interest in pharmaceutical and biochemical research due to its potential as a scaffold for drug discovery. The compound's acetyl group and propanamide side chain contribute to its versatility in interactions with biological targets, making it a subject of study for various therapeutic applications.

Recent trends in scientific literature highlight the growing demand for heterocyclic compounds like N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide, particularly in the context of central nervous system (CNS) drug development. Researchers are exploring its potential as a precursor for neuroprotective agents or enzyme modulators, aligning with the surge in interest around neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's tetrahydroisoquinoline core is structurally analogous to several alkaloids found in nature, which often exhibit bioactive properties.

From a synthetic chemistry perspective, CAS 955635-98-0 exemplifies the importance of amide bond formation and ring saturation strategies in modern organic synthesis. Its preparation typically involves multi-step reactions, including acylation and reductive amination, which are frequently searched topics in academic and industrial chemistry forums. The compound's logP value and hydrogen bond donor/acceptor count make it a case study for discussions on molecular property optimization in medicinal chemistry.

In the realm of high-throughput screening, derivatives of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide have shown promise in preliminary assays targeting G-protein-coupled receptors (GPCRs). This aligns with current industry focus on small molecule therapeutics for metabolic disorders—a hot topic in 2024's pharmaceutical landscape. The compound's structural rigidity and hydrogen bonding capacity are frequently cited in patent applications related to allosteric modulator design.

Analytical characterization of 955635-98-0 employs advanced techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR spectroscopy, which are cornerstone methods in contemporary chemical identification. These methods verify the compound's purity profile and structural integrity, critical parameters for research applications. Recent publications have utilized molecular docking simulations to predict its interactions with biological targets, a methodology gaining traction in computational drug discovery circles.

The stability profile of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide under various pH conditions and temperature ranges makes it suitable for diverse experimental protocols. This characteristic is particularly relevant given the increasing emphasis on compound shelf-life optimization in pharmaceutical development. Storage recommendations typically suggest anhydrous environments at controlled temperatures to maintain its chemical properties—a detail often queried by laboratory technicians in online forums.

Emerging applications in chemical biology leverage this compound's ability to serve as a fluorescent probe precursor or photoaffinity labeling agent. Such uses capitalize on its aromatic system and functional group versatility, topics frequently discussed in chemical probe design webinars. The compound's molecular weight (263.31 g/mol) falls within the ideal range for cell permeability, a key consideration in bioactive molecule development.

In conclusion, N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide (CAS 955635-98-0) represents a compelling case study at the intersection of medicinal chemistry and drug discovery. Its structural features and demonstrated research applications position it as a valuable compound for addressing contemporary challenges in therapeutic development, particularly in neurological and metabolic domains. Continued investigation into its structure-activity relationships will likely yield further insights for the scientific community.

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